L-Threonine-13C4

Metabolic Flux Analysis ¹³C-MFA Isotopomer Spectral Analysis

L-Threonine-13C4 (U-¹³C₄, CAS 55443-53-3) is the definitive M+4 internal standard for accurate plasma threonine quantification via SID-LC-MS/MS, completely eliminating natural ¹³C isotopomer interference. Its uniform labeling tracks all four carbons in metabolic flux analysis, distinguishing it from inadequate ¹⁵N or deuterated variants. Specified with ≥98 atom% ¹³C for SILAC and tracer studies. This is the preferred choice for precise, matrix-effect-corrected results.

Molecular Formula C4H9NO3
Molecular Weight 123.090 g/mol
Cat. No. B15138820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonine-13C4
Molecular FormulaC4H9NO3
Molecular Weight123.090 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)N)O
InChIInChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1
InChIKeyAYFVYJQAPQTCCC-GGLUNYCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Threonine-13C4: 13C-Labeled Essential Amino Acid for Quantitative Mass Spectrometry and Metabolic Flux Analysis


L-Threonine-13C4 (CAS 55443-53-3) is a stable isotope-labeled analog of the essential amino acid L-threonine, in which all four carbon atoms of the threonine backbone are uniformly substituted with the heavy carbon-13 (¹³C) isotope . This uniform ¹³C₄ labeling yields a molecular formula of ¹³C₄H₉NO₃ with a molecular weight of approximately 123.09 g/mol, representing a distinct mass shift of +4 Da relative to unlabeled L-threonine (M = 119.12 g/mol) . As a non-radioactive, chemically identical isotopologue, L-Threonine-13C4 serves as an internal standard and metabolic tracer in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), stable isotope labeling by amino acids in cell culture (SILAC), and ¹³C-based metabolic flux analysis (¹³C-MFA) [1].

Why Unlabeled L-Threonine or Alternative Isotopologues Cannot Substitute for L-Threonine-13C4 in Quantitative LC-MS/MS and ¹³C-MFA Workflows


Generic substitution of L-Threonine-13C4 with unlabeled L-threonine or alternative isotopologues (e.g., ¹⁵N-only, D-labeled, or partial ¹³C-labeled variants) introduces systematic quantification errors and compromises metabolic pathway resolution in isotope tracing experiments. Unlabeled L-threonine provides no mass spectrometric differentiation from endogenous analyte, rendering it unusable as an internal standard for matrix effect correction in LC-MS/MS quantification [1]. ¹⁵N-only labeled threonine (M+1 shift) suffers from isotopic overlap with natural abundance ¹³C isotopomers of the unlabeled analyte (~1.1% per carbon atom), reducing quantitative accuracy at low concentrations [2]. Deuterium (D)-labeled threonine, while offering a larger mass shift, exhibits chromatographic isotope effects—shifting retention time by up to 0.5–2 seconds in reversed-phase LC—which alters ionization efficiency and prevents co-elution with the analyte, a critical requirement for precise stable isotope dilution mass spectrometry (SID-MS) [2]. Partially ¹³C-labeled threonine (e.g., ¹³C₁ or ¹³C₂) fails to provide uniform carbon skeleton tracking, limiting its utility in ¹³C-MFA where the fate of every carbon atom must be resolved [3].

Quantitative Differentiation Evidence: L-Threonine-13C4 vs. Unlabeled L-Threonine and Alternative Isotopologues


Uniform ¹³C₄ Carbon Skeleton Tracking Enables Complete Metabolic Fate Resolution in ¹³C-MFA, Unavailable with ¹⁵N-Only or D-Labeled Threonine

L-Threonine-13C4, with all four carbon atoms replaced by ¹³C, enables uniform tracing of the entire threonine carbon skeleton through catabolic and anabolic pathways. In a 2024 in vivo study using [¹³C₄]threonine in Pcca⁻/⁻(A138T) mice, researchers quantified the metabolic conversion of threonine to propionylcarnitine via serine/threonine dehydratase (SDS), distinguishing M0, M3, and M4 isotopomers with mass shifts corresponding to 0, 3, and 4 heavy atoms, respectively [1]. In contrast, ¹⁵N-only labeled threonine (M+1 shift) traces only the nitrogen atom, providing no carbon flow information, while deuterium-labeled threonine introduces metabolic kinetic isotope effects that alter enzymatic reaction rates—the C–D bond has a ~6–10× slower cleavage rate than C–H in dehydrogenase-mediated reactions, distorting true metabolic flux measurements [2].

Metabolic Flux Analysis ¹³C-MFA Isotopomer Spectral Analysis

Mass Shift of M+4 Enables Baseline-Resolved Quantification Free from Natural ¹³C Isotopomer Interference

L-Threonine-13C4 produces a nominal mass shift of +4 Da (Δm/z = +4) relative to unlabeled L-threonine in MS detection . This M+4 shift positions the internal standard signal completely outside the natural abundance isotopomer envelope of unlabeled threonine, which includes M+1 (~4.4% relative abundance from ¹³C natural abundance) and M+2 (~0.1%) peaks [1]. In comparison, ¹⁵N-only labeled threonine (M+1) co-elutes within the natural M+1 isotopomer distribution, requiring mathematical deconvolution and introducing quantification uncertainty of 5–15% at low analyte concentrations (<10 ng/mL) [2]. The M+4 shift of L-Threonine-13C4 eliminates this cross-talk, enabling direct peak integration without isotopic correction algorithms.

LC-MS/MS Quantification Stable Isotope Dilution Internal Standard

Isotopic Purity of 98 atom% ¹³C Ensures ≤2% Cross-Contamination in SILAC Heavy/Light Peptide Ratio Quantification

L-Threonine-13C4 is commercially available with certified isotopic purity of 98 atom% ¹³C . In SILAC experiments where heavy (¹³C₄) and light (¹²C) threonine are used to differentially label cell populations, the 2% residual ¹²C content in the heavy-labeled preparation introduces a maximum cross-contamination of 2% into the light channel [1]. This is mathematically correctable and yields a dynamic range of ~50:1 for protein abundance ratio measurements [2]. Alternative multi-isotope labels such as L-Threonine-13C₄,15N (M+5) or L-Threonine-13C₄,15N,d₅ (M+10) offer higher mass shifts but require more complex and costly synthesis, with no demonstrated improvement in quantification accuracy for standard SILAC applications where M+4 separation is already sufficient [1].

SILAC Quantitative Proteomics Protein Turnover

Chemical Purity of ≥95% (CP) with HPLC-Verified Identity Supports Direct Use as Quantitative Calibration Standard

L-Threonine-13C4 is commercially supplied with a minimum chemical purity assay of 95% (CP) and is available in analytical standard grade with HPLC purity ≥98.0% and isotopic enrichment of 99.3% ¹³C [1]. This certified purity profile enables direct use as a calibration standard for LC-MS/MS amino acid quantification without additional purification, in compliance with ISO 17034 reference material requirements [1]. In contrast, research-grade unlabeled L-threonine (typically ≥98% purity) lacks isotopic certification and cannot serve as an internal standard for MS quantification. Partial-label or custom-synthesized threonine isotopologues often lack batch-to-batch certificate of analysis (CoA) documentation for both chemical and isotopic purity, requiring in-house verification prior to use [2].

Analytical Standard Calibration LC-MS/MS Method Validation

Optimal Application Scenarios for L-Threonine-13C4 Procurement in Quantitative Bioanalysis and Metabolic Research


LC-MS/MS Quantification of Endogenous Plasma Threonine for Clinical Metabolomics

L-Threonine-13C4 (M+4) is the preferred internal standard for absolute quantification of plasma threonine via stable isotope dilution LC-MS/MS. The +4 Da mass shift eliminates interference from natural ¹³C isotopomers, enabling accurate quantification across the physiological range (80–250 μM in human plasma) without isotopic correction algorithms [1]. This application is essential for clinical metabolomics studies investigating threonine dysregulation in metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and inborn errors of threonine metabolism. Procurement specification: ≥98 atom% ¹³C, ≥95% chemical purity, suitable for direct use in mobile phase compatibility with HILIC or reversed-phase LC conditions [1].

¹³C-Metabolic Flux Analysis (¹³C-MFA) of Central Carbon and Amino Acid Metabolism

L-Threonine-13C4 is a critical tracer for resolving threonine catabolic flux through the serine/threonine dehydratase (SDS) pathway to propionyl-CoA and into the TCA cycle. Uniform ¹³C₄ labeling permits tracking of all four carbon atoms simultaneously, enabling isotopomer spectral analysis (ISA) to quantify fractional contributions of threonine-derived carbon to TCA intermediates and gluconeogenesis [1]. In Pcca⁻/⁻ mouse models, [¹³C₄]threonine tracing revealed elevated M3 propionylcarnitine accumulation under fasting conditions, quantifying threonine oxidation rates that are inaccessible using ¹⁵N-only or partially ¹³C-labeled tracers [1]. Procurement specification: 98 atom% ¹³C minimum; confirm uniform labeling (all four carbons) per CoA.

SILAC-Based Quantitative Proteomics for Differential Protein Expression and Turnover Studies

L-Threonine-13C4 serves as a heavy-labeled amino acid for SILAC experiments requiring threonine as the labeling amino acid (e.g., when lysine/arginine labeling is insufficient due to low lysine/arginine content in target proteins, or when threonine-containing peptides are of specific interest). The 98 atom% ¹³C isotopic purity provides a ≤2% heavy-to-light spillover, mathematically correctable for protein abundance ratio measurements up to ~50:1 dynamic range [1]. Typical SILAC protocol: culture cells for 6–8 doublings in threonine-depleted DMEM supplemented with 0.1–0.2 mM L-Threonine-13C4, achieving >97% label incorporation [1]. Procurement specification: 98 atom% ¹³C, sterile-filtered or endotoxin-tested grade for cell culture compatibility.

Stable Isotope Tracer Studies of Dietary Threonine Absorption and Metabolism in Nutritional Research

L-Threonine-13C4 is administered orally or intravenously as a metabolic tracer to quantify threonine kinetics, including whole-body threonine flux, oxidation rate, and incorporation into tissue proteins [1]. Studies using [U-¹³C₄,¹⁵N]threonine in newborn infants demonstrated that fractional threonine oxidation is 20% during fasting and increases to 26% (P < 0.05) upon nutrient administration, with plasma threonine concentration correlating with oxidation rate (r² = 0.75) [2]. The uniform ¹³C₄ label permits quantification of ¹³CO₂ exhalation as a direct measure of threonine catabolism. Procurement specification: ≥98 atom% ¹³C, suitable for human or animal administration (pharmaceutical-grade purity where required).

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